Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 78258-29-4) is a spirocyclic compound characterized by a bicyclic framework where a cyclopropane ring is fused to a tetrahydrofuran moiety via a shared oxygen atom. Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 198.26 g/mol . The compound features a methyl ester group at position 2 and two methyl substituents at position 6 of the spiro system. It is synthesized via organometallic reactions, as demonstrated in European patent applications where it serves as a key intermediate in multi-step syntheses. For example, it reacts with organolithium reagents in THF at low temperatures (-78°C to -70°C) under inert conditions . The crude product is typically isolated as an oil and used without further purification .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-10(2)4-6-11(7-5-10)8(14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
CVLZHBJWKYVSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spiro structure may also influence its binding affinity and specificity towards certain molecular pathways .
Comparison with Similar Compounds
Ethyl 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- Key Features :
- Contains two oxygen atoms in the spiro system (1,6-dioxa).
- Ethyl ester group at position 2.
- Methyl substituents at positions 5 and 6.
- The ethyl ester group may confer slower hydrolysis kinetics relative to methyl esters. No data on boiling point, melting point, or stability is available .
Methyl 6-(2-Phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate
- Molecular Formula: C₁₇H₂₁NO₃
- Molecular Weight : 287.35 g/mol
- Key Features :
- Nitrogen atom in the spiro system (6-aza).
- 2-Phenylacetyl substituent on the nitrogen.
- Methyl ester at position 1.
- Comparison: The nitrogen atom introduces basicity, enabling protonation under acidic conditions. The phenylacetyl group adds aromatic character, likely improving lipophilicity and π-π stacking interactions. No experimental data on density, boiling point, or crystallinity is reported .
Methyl 4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Molecular Formula : C₉H₁₄O₅
- Molecular Weight : 202.20 g/mol
- Key Features :
- Two oxygen atoms (1,6-dioxa) and a methoxy group at position 4.
- Methyl ester at position 2.
- The smaller molecular weight (202.20 vs. 198.26) reflects reduced alkyl substitution compared to the target compound. Limited data on stability or reactivity is available .
Research Implications and Data Gaps
- Structural Influence on Reactivity : The presence of nitrogen (e.g., 6-aza) or additional oxygen atoms (e.g., 1,6-dioxa) alters electronic and steric profiles, which could impact reactivity in synthetic pathways .
- Data Limitations : Critical physicochemical parameters (e.g., melting point, solubility, stability) are largely unreported for these compounds, highlighting a need for further experimental characterization .
Biological Activity
Chemical Structure
The compound's structure consists of a six-membered ring and a five-membered ring sharing a single atom, which contributes to its distinct chemical properties. The presence of two methyl groups at the 6-position significantly influences its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 1481597-23-2 |
Current Research Landscape
As of now, there is a scarcity of specific studies focusing on the biological activity of Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate. The existing literature primarily discusses its chemical properties and potential applications rather than detailed biological effects or mechanisms.
Lack of Biological Activity Data
- Limited Studies : The absence of extensive research means that no known mechanisms of action have been established for this compound in biological systems .
- Potential Interactions : Some studies suggest that compounds with similar structures may interact with enzymes or receptors, potentially influencing biochemical pathways. However, specific interactions for this compound remain uncharacterized .
Comparative Analysis with Similar Compounds
To understand the potential biological implications, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-oxaspiro[2.5]octane | Lacks dimethyl groups | Simpler structure; less steric hindrance |
| Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane | Methyl groups at different positions | Different reactivity profile due to positioning |
| 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | More methyl groups; larger size | Increased steric bulk affecting interactions |
| Diethyl 2-oxo-1-oxaspiro[4,5]decane | Different spirocyclic structure | Contains additional functional groups |
These comparisons highlight how structural variations can influence biological activity and reactivity profiles.
Potential Applications
While definitive biological activities are not established, the unique structure of this compound suggests possible applications in drug design and development:
- Drug Design : The spirocyclic architecture may provide valuable insights into designing new therapeutic agents that exploit unique binding interactions with biological targets.
- Synthetic Chemistry : Given its structural characteristics, it may serve as a precursor in synthesizing other biologically active compounds.
Q & A
Q. Which computational tools predict its metabolic stability in drug discovery pipelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
